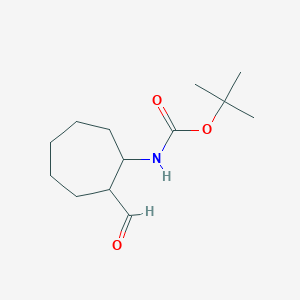
tert-Butyl N-(2-formylcycloheptyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-formylcycloheptyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a formyl group, and a cycloheptyl ring, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(2-formylcycloheptyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cycloheptyl derivative. One common method is the reaction of tert-butyl carbamate with 2-formylcycloheptanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(2-formylcycloheptyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-carboxycycloheptylcarbamate
Reduction: 2-hydroxycycloheptylcarbamate
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl N-(2-formylcycloheptyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds and natural product analogs.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It may also serve as a probe to investigate the activity of enzymes that metabolize carbamate esters.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug. The carbamate group can be hydrolyzed to release the active form of the drug in a controlled manner.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in the synthesis of various active ingredients.
Mécanisme D'action
The mechanism of action of tert-Butyl N-(2-formylcycloheptyl)carbamate involves the hydrolysis of the carbamate group to release the active form of the compound. The formyl group can undergo further chemical transformations, depending on the specific application. The molecular targets and pathways involved vary based on the context in which the compound is used, such as enzyme inhibition or activation in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group and a carbamate group.
tert-Butyl N-(benzyloxy)carbamate: A carbamate with a benzyloxy group instead of a formyl group.
tert-Butyl N-(2-oxoethyl)carbamate: A carbamate with an oxoethyl group instead of a formyl group.
Uniqueness
tert-Butyl N-(2-formylcycloheptyl)carbamate is unique due to the presence of the formyl group and the cycloheptyl ring. These structural features confer distinct reactivity and make it a valuable intermediate for the synthesis of complex molecules. The formyl group allows for further functionalization, while the cycloheptyl ring provides rigidity and steric bulk, influencing the compound’s behavior in chemical reactions.
Propriétés
Formule moléculaire |
C13H23NO3 |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
tert-butyl N-(2-formylcycloheptyl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-8-6-4-5-7-10(11)9-15/h9-11H,4-8H2,1-3H3,(H,14,16) |
Clé InChI |
MJXWXYLRAYWJGA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCCCC1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


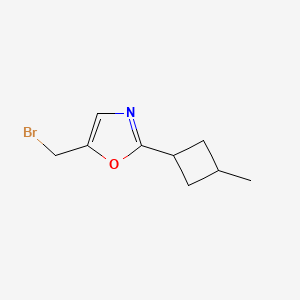
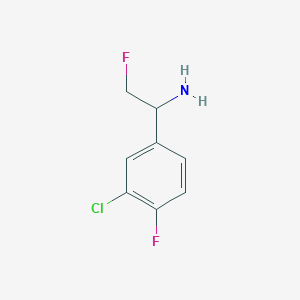
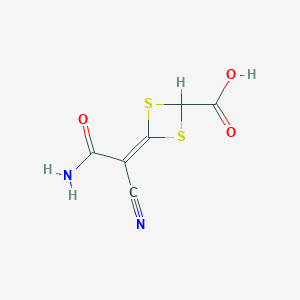
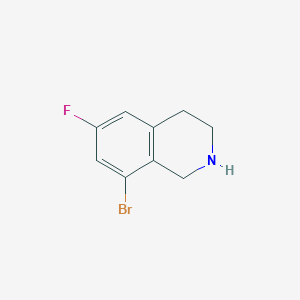

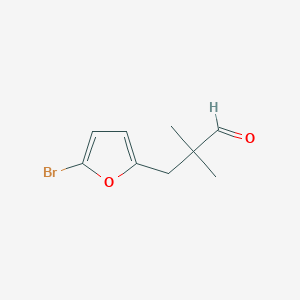
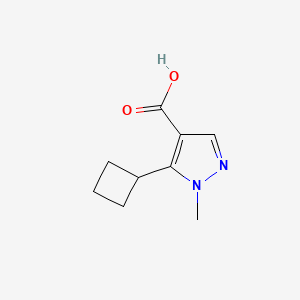

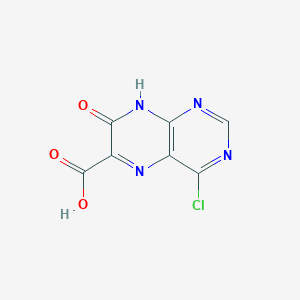
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13234714.png)
![({[4-(Chloromethyl)hexyl]oxy}methyl)benzene](/img/structure/B13234722.png)
![Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine](/img/structure/B13234724.png)
![4-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13234727.png)
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B13234732.png)
